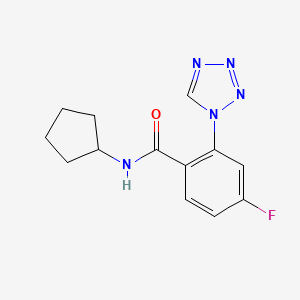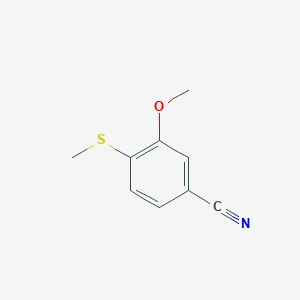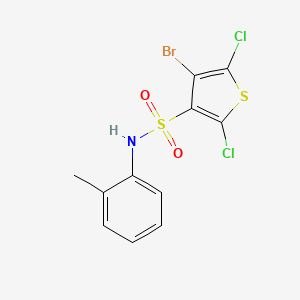
4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur as a heteroatom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide typically involves multi-step organic reactions. One common method includes the bromination and chlorination of thiophene derivatives, followed by sulfonamide formation. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production parameters.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The bromine and chlorine atoms may also participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-2-chloro-N,N-dimethylbenzamide
- 2,5-Dichlorothiophene
- 4-Bromo-2,5-dichlorothiophene
Uniqueness
4-Bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide stands out due to its combination of bromine, chlorine, and sulfonamide groups, which confer unique chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct set of properties that can be leveraged in various research and industrial contexts.
Propiedades
Número CAS |
920527-37-3 |
|---|---|
Fórmula molecular |
C11H8BrCl2NO2S2 |
Peso molecular |
401.1 g/mol |
Nombre IUPAC |
4-bromo-2,5-dichloro-N-(2-methylphenyl)thiophene-3-sulfonamide |
InChI |
InChI=1S/C11H8BrCl2NO2S2/c1-6-4-2-3-5-7(6)15-19(16,17)9-8(12)10(13)18-11(9)14/h2-5,15H,1H3 |
Clave InChI |
AGEDKTHIDDOUMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NS(=O)(=O)C2=C(SC(=C2Br)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)

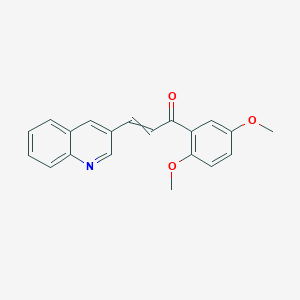
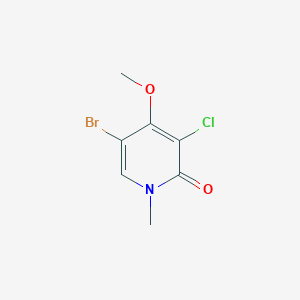

![Carbamic acid, N-[[1-(aminomethyl)cyclohexyl]methyl]-, 1,1-dimethylethyl ester](/img/structure/B15171933.png)

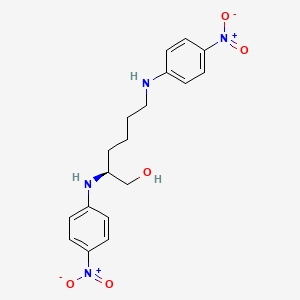

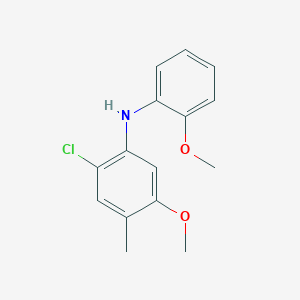
![3-(2-Chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-phenylpropan-1-one](/img/structure/B15171939.png)
